4-(Piperidin-3-yl)benzoic acid hydrochloride
Overview
Description
4-(Piperidin-3-yl)benzoic acid hydrochloride: is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a piperidine ring at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
It is known to be useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The mode of action of 4-(Piperidin-3-yl)benzoic acid hydrochloride involves its role as a semi-flexible linker in PROTAC development . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in targeted protein degradation via PROTACs . By influencing the orientation and properties of these degraders, it may affect the degradation of specific proteins within the cell.
Biochemical Analysis
Biochemical Properties
4-(Piperidin-3-yl)benzoic acid hydrochloride plays a crucial role in biochemical reactions, particularly as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ternary complexes that lead to the degradation of target proteins. The nature of these interactions involves the binding of this compound to specific proteins, thereby influencing their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of glycine transporters, which play a critical role in neurotransmission and cellular communication . By altering the function of these transporters, this compound can impact cellular homeostasis and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of its application. The compound’s mechanism of action involves the formation of stable complexes with target proteins, leading to their degradation or functional modulation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, necessitating careful consideration of its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as the modulation of neurotransmitter levels and improvement of cognitive functions . At higher doses, this compound can induce toxic or adverse effects, including neurotoxicity and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety . Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of this compound is essential for its therapeutic efficacy, as it ensures the compound reaches its target sites within the body .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)benzoic acid hydrochloride typically involves the reaction of 4-(Piperidin-3-yl)benzoic acid with hydrochloric acid. The process can be carried out under various conditions, including refluxing in an appropriate solvent such as ethanol or water. The reaction is usually monitored by techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound with high purity. The use of automated reactors and precise control of reaction parameters ensures consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-3-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form derivatives with different degrees of hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
4-(Piperidin-3-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
- 3-(Piperidin-4-yl)benzoic acid hydrochloride
- 2-(Piperidin-4-yl)benzoic acid hydrochloride
- 4-(Piperidin-4-yl)benzoic acid hydrochloride
Comparison: 4-(Piperidin-3-yl)benzoic acid hydrochloride is unique due to the position of the piperidine ring on the benzoic acid moiety. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, the 3-position substitution may result in different steric and electronic effects compared to the 4-position, leading to variations in how the compound interacts with biological targets and undergoes chemical reactions.
Properties
IUPAC Name |
4-piperidin-3-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAAPDIIUFMVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044705-22-6 | |
Record name | 4-(piperidin-3-yl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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